1,2-Epoxyhexane

Description

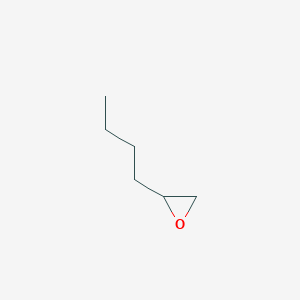

Structure

2D Structure

Propriétés

IUPAC Name |

2-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBDXQTMPYBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26402-36-8 | |

| Record name | Oxirane, 2-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26402-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10870872 | |

| Record name | 2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-34-6 | |

| Record name | 2-Butyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxyhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxyhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxyhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Epoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxyhexane, also known as 1,2-hexene oxide or butyloxirane, is a versatile and highly reactive cyclic ether.[1][2] Its strained three-membered epoxide ring makes it a valuable intermediate in a wide array of chemical syntheses, including the production of fine chemicals, pharmaceuticals, and polymers.[2][3][4] For professionals in drug development and chemical research, a thorough understanding of its chemical properties and reactivity is paramount for its effective and safe utilization. This guide provides a comprehensive overview of this compound, including its key chemical data, reactivity profile, detailed experimental protocols for its characteristic reactions, and its metabolic fate.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1][4] It is classified as a flammable liquid and is difficult to mix with water, though it is soluble in many organic solvents.[1] Due to its moisture sensitivity, it requires storage under inert atmosphere at cool temperatures (2-8°C).[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 1436-34-6 | [1] |

| Appearance | Clear, colorless liquid | [1][4] |

| Boiling Point | 118-120 °C | [1] |

| Density | 0.833 g/mL at 20 °C | [1] |

| Flash Point | 15 °C (60 °F) | [1] |

| Solubility | Difficult to mix with water; soluble in many organic solvents | [1] |

| Refractive Index | n20/D 1.406 |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the high ring strain of the epoxide group, making it susceptible to nucleophilic ring-opening reactions. These reactions can be catalyzed by either acid or base, with the regioselectivity of the attack depending on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the epoxide ring is first protonated, forming a good leaving group.[5][6][7] This is followed by nucleophilic attack on one of the electrophilic carbon atoms of the epoxide. The regioselectivity of this attack is dependent on the substitution pattern of the epoxide. For an unsymmetrical epoxide like this compound, where one carbon is primary and the other is secondary, the reaction proceeds through a mechanism that has both SN1 and SN2 character.[5][7] The nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the developing partial positive charge in the transition state.[5][7][8] This results in the formation of a trans-1,2-disubstituted product.[5][7]

For example, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of acid yields 1-methoxy-2-hexanol (B14427502) as the major product.[8]

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound occurs via a classic SN2 mechanism.[7][9] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product.

Due to steric hindrance, the nucleophilic attack in a base-catalyzed ring-opening preferentially occurs at the less substituted carbon atom.[7][9] Therefore, the reaction of this compound with a nucleophile like sodium methoxide (B1231860) will predominantly yield 2-methoxy-1-hexanol. The reaction also proceeds with inversion of stereochemistry at the site of attack, resulting in a trans product.[9]

A variety of strong nucleophiles can be used for base-catalyzed epoxide opening, including hydroxides, alkoxides, Grignard reagents, organolithium reagents, and amines.[9][10]

Figure 1: Regioselectivity of nucleophilic ring-opening of this compound under acidic versus basic conditions.

Experimental Protocols

Detailed methodologies for the acid- and base-catalyzed ring-opening of this compound are provided below. These protocols are based on established laboratory procedures.[11]

Acid-Catalyzed Ring-Opening with Methanol

Objective: To synthesize 1-methoxy-2-hexanol and 2-methoxy-1-hexanol from this compound under acidic conditions and determine the major product.

Materials:

-

This compound (0.5 g)

-

Methanol (5 mL)

-

Concentrated Sulfuric Acid (1 drop)

-

Saturated Sodium Bicarbonate solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask (10 mL)

-

Stir bar

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Weigh approximately 0.5 g of this compound into a 10 mL round-bottom flask containing a stir bar.[11]

-

Add 5 mL of methanol to dissolve the epoxide.[11]

-

Carefully add one drop of concentrated sulfuric acid to the stirring solution.[11]

-

Allow the reaction to stir at room temperature for 30 minutes.[11]

-

After 30 minutes, quench the reaction by transferring the mixture to a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the product with two portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Decant the dried ether solution into a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator.

-

Weigh the flask to determine the mass of the product.

-

Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major and minor products.

Base-Catalyzed Ring-Opening with Sodium Methoxide

Objective: To synthesize 1-methoxy-2-hexanol and 2-methoxy-1-hexanol from this compound under basic conditions and determine the major product.

Materials:

-

Sodium methoxide (0.4 g)

-

Methanol (5 mL)

-

This compound (0.5 g)

-

Saturated Ammonium (B1175870) Chloride solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask (10 mL)

-

Stir bar

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Weigh approximately 0.4 g of sodium methoxide into a 10 mL round-bottom flask containing a stir bar.[11]

-

Add 5 mL of methanol to the flask. Note that the sodium methoxide may not fully dissolve.[11]

-

While stirring, add approximately 0.5 g of this compound to the methanol/sodium methoxide slurry.[11]

-

Allow the reaction to stir at room temperature for 30 minutes.

-

After 30 minutes, quench the reaction by transferring the mixture to a separatory funnel containing saturated ammonium chloride solution.

-

Extract the product with two portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Decant the dried ether solution into a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator.

-

Weigh the flask to determine the mass of the product.

-

Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major and minor products.

Figure 2: A generalized experimental workflow for the ring-opening of this compound.

Biological Relevance and Metabolic Pathways

In the context of drug development and toxicology, understanding the metabolic fate of epoxide-containing compounds is crucial. Epoxides are known to be reactive intermediates that can be formed from the metabolism of various xenobiotics, including environmental toxins and drugs.[12][13] The primary enzymes involved in the metabolism of such compounds are cytochrome P450 monooxygenases (CYPs) and epoxide hydrolases (EHs).[14][15][16]

This compound can be formed in vivo from the CYP-mediated oxidation of 1-hexene, a volatile organic compound. Once formed, this compound is a substrate for epoxide hydrolases, which catalyze its hydrolysis to the corresponding diol, hexane-1,2-diol.[14][17] This enzymatic hydration is a critical detoxification pathway, as the high reactivity of epoxides can lead to covalent binding to cellular macromolecules such as DNA and proteins, resulting in genotoxicity and cytotoxicity.[14]

Soluble epoxide hydrolase (sEH) is a particularly important enzyme in this context and has emerged as a therapeutic target in various diseases.[18] sEH metabolizes endogenous signaling lipids called epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects.[18] By inhibiting sEH, the levels of beneficial EETs can be increased. While this compound itself is not a primary signaling molecule, its interaction with epoxide hydrolases highlights a key pathway for the metabolism of both endogenous and xenobiotic epoxides.[3]

Figure 3: Simplified metabolic pathway of this compound formation and detoxification.

Conclusion

This compound is a valuable and reactive chemical intermediate with well-defined reactivity governed by the principles of epoxide ring-opening chemistry. Its utility in organic synthesis is significant, and an understanding of its behavior under both acidic and basic conditions allows for the regioselective synthesis of a variety of functionalized molecules. For researchers in drug development, it is also important to consider the metabolic pathways that process such epoxide-containing structures. The enzymatic machinery of cytochrome P450 and epoxide hydrolases plays a critical role in both the bioactivation and detoxification of these compounds. A comprehensive grasp of these chemical and biological properties is essential for the innovative and safe application of this compound in research and development.

References

- 1. Continuous production of enantiopure this compound by yeast epoxide hydrolase in a two-phase membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 1436-34-6 [smolecule.com]

- 4. This compound | 1436-34-6 [chemicalbook.com]

- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 15. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of cytochromes P450 in chemical toxicity and oxidative stress: studies with CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Greatly enhancing the enantioselectivity of PvEH2, a Phaseolus vulgaris epoxide hydrolase, towards racemic this compound via replacing its partial cap-loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

1,2-Epoxyhexane synthesis from 1-hexene mechanism

An In-depth Technical Guide to the Synthesis of 1,2-Epoxyhexane from 1-Hexene (B165129)

Abstract

This compound, also known as 1,2-hexene oxide, is a vital chemical intermediate used in the synthesis of a wide array of value-added products, including cosmetic additives, polyester (B1180765) fibers, and pharmaceutical intermediates.[1] Its high reactivity, stemming from the strained three-membered epoxide ring, makes it a versatile building block in organic synthesis.[2] This technical guide provides a comprehensive overview of the primary mechanisms for the synthesis of this compound from 1-hexene. It details various synthetic methodologies, including classic peroxy acid-mediated epoxidation, advanced heterogeneous and homogeneous catalytic systems, and biocatalytic routes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Mechanisms of 1-Hexene Epoxidation

The fundamental reaction involves the conversion of the carbon-carbon double bond in 1-hexene into an oxirane (epoxide) ring.[3] This transformation is achieved by an oxidizing agent that delivers a single oxygen atom to the alkene. The primary mechanisms governing this process are detailed below.

Peroxy Acid Epoxidation (Prilezhaev Reaction)

The reaction of an alkene with a peroxy acid (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used method for epoxide synthesis. The mechanism is a concerted, single-step process often referred to as the "Butterfly Mechanism."[4][5] The π bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This occurs via a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond.[5][6][7] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[4]

Metal-Catalyzed Epoxidation

Metal-catalyzed systems offer significant advantages, including the use of greener oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen and the potential for high selectivity and catalyst recyclability.[3][8]

1.2.1. Heterogeneous Catalysis

Titanium silicalite-1 (TS-1) is a highly effective and widely studied heterogeneous catalyst for alkene epoxidation using aqueous H₂O₂ as the oxidant.[9][10] The mechanism involves the formation of a titanium hydroperoxo species (Ti-OOH) within the zeolite framework. This active species then transfers an oxygen atom to the 1-hexene molecule adsorbed within the zeolite pores.[10] The hydrophobic nature of the zeolite channels favors the diffusion of the alkene to the active sites while limiting the competitive adsorption of water, which can lead to the formation of diol byproducts.[11][12] Other metal-doped zeolites, such as Fe-TS-1, have also been investigated.[13]

1.2.2. Homogeneous Catalysis

Homogeneous catalysts, such as molybdenum(VI) complexes, can activate oxidants like tert-butyl hydroperoxide (TBHP) or even molecular oxygen for epoxidation.[8][14] The reaction proceeds through the formation of a high-valent metal-peroxo intermediate, which then transfers an oxygen atom to the alkene. While often highly active, a key challenge for homogeneous systems is the separation of the catalyst from the product mixture.

Biocatalytic Epoxidation

Enzymatic epoxidation offers exceptional chemo-, regio-, and enantioselectivity, operating under mild, environmentally benign conditions. Monooxygenases, such as styrene (B11656) monooxygenase, can catalyze the epoxidation of alkenes to produce chiral epoxides. This approach is particularly valuable for the pharmaceutical industry, where enantiopure intermediates are often required.

Experimental Protocols and Quantitative Data

This section provides detailed experimental methodologies and summarizes key performance data for different synthetic approaches.

Method 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from the synthesis of a structurally related epoxide and represents a standard laboratory procedure for the Prilezhaev reaction.[15]

Experimental Protocol:

-

Reaction Setup: A solution of 1-hexene (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq.) is added portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C. An optional buffer like sodium bicarbonate (NaHCO₃) or sodium phosphate (B84403) (Na₂HPO₄) can be added to neutralize the acidic byproduct.[16]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Upon completion, the reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a saturated aqueous solution of Na₂SO₃ (to quench excess peroxide), saturated aqueous NaHCO₃ (to remove remaining acid), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation or column chromatography.

Table 1: Representative Data for Peroxy Acid Epoxidation

| Alkene | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,5-Hexadiene* | m-CPBA | DCM, 0 °C | Quantitative | [15] |

| Farnesol* | m-CPBA, Na₂HPO₄ | DCM, H₂O | 92% (mono-epoxides) | [16] |

Note: Data for structurally related alkenes are shown to illustrate typical yields.

Method 2: Heterogeneous Catalysis with Ti- or Fe-Zeolites and H₂O₂

This method represents a greener alternative to peroxy acids, utilizing a recyclable solid catalyst and producing water as the only stoichiometric byproduct.

Experimental Protocol:

-

Catalyst Activation: The zeolite catalyst (e.g., TS-1, Ti-beta) is activated by calcination at high temperature (e.g., 550 °C for 6 hours) to remove adsorbed water and organic templates.

-

Reaction Setup: The activated catalyst (e.g., 0.2 g) is suspended in a solvent (e.g., 20 mL of acetonitrile (B52724) or methanol) in a temperature-controlled reactor.[1][9]

-

Reagent Addition: 1-Hexene (e.g., 1.2 g) and aqueous hydrogen peroxide (e.g., 1.0 g of 30 wt%) are added to the reactor.[1][9]

-

Reaction: The mixture is heated to the desired temperature (e.g., 60 °C) and stirred for a set time (e.g., 3-7 hours).[9][11]

-

Workup: After the reaction, the catalyst is separated by filtration or centrifugation.

-

Analysis: The liquid phase is analyzed by gas chromatography (GC) using an internal standard to determine the conversion of 1-hexene, selectivity towards this compound, and H₂O₂ utilization efficiency.

Table 2: Quantitative Data for Heterogeneous Catalytic Epoxidation of 1-Hexene

| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | 1-Hexene Conv. (%) | Epoxide Sel. (%) | H₂O₂ Effic. (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Fe-TS-1 | H₂O₂ (0.8 M) | Acetonitrile | 70 | 5 | 33.4 | 92.0 | 68.1 (Selectivity) | [13] |

| Ti-beta | H₂O₂ (30 wt%) | Acetonitrile | 60 | 3 | 64.0 | 98.0 | 97.0 | [1] |

| TS-1 (Si/Ti=55) | H₂O₂ (30 wt%) | Acetonitrile | 60 | 3 | ~42 | >99 | ~75 | [9] |

| TS-1 (Si/Ti=101) | H₂O₂ (30 wt%) | Acetonitrile | 60 | 3 | ~28 | >99 | ~85 |[9] |

Method 3: Homogeneous Catalysis with Molybdenum Complex and O₂

This protocol describes a "green" epoxidation method using molecular oxygen as the terminal oxidant.[8]

Experimental Protocol:

-

Reaction Setup: The molybdenum(VI) catalyst, [hydrazine-N-salicylidene-N′-salicyloyl-] cis-dioxomolybdenum(VI), is dissolved in a solvent such as dimethylformamide (DMF) in a reactor.

-

Reagent Addition: 1-Hexene is added to the solution.

-

Reaction: The mixture is heated to a specified temperature (e.g., 60-90 °C) under an atmosphere of molecular oxygen (O₂).

-

Analysis: Aliquots are withdrawn periodically and analyzed by GC to monitor the conversion of 1-hexene and the distribution of products, which may include this compound, 1-hexanal, and 2-hexanone (B1666271) due to potential isomerization.[8]

Table 3: Product Distribution for Homogeneous Mo-Catalyzed Oxidation of 1-Hexene

| Catalyst | Oxidant | Temp (°C) | Time (h) | 1-Hexene Conv. (%) | Product Ratio (Epoxide:1-Hexanal:2-Hexanone) | Reference |

|---|---|---|---|---|---|---|

| Mo(VI) dioxo complex | O₂ | 60-90 | 6 | ~100 | 1 : 20 : 6 | [8] |

| PBI.Mo* | TBHP | 75 | 1.27 | - | 64.2% Yield of Epoxide | [14] |

Note: PBI.Mo is a polymer-supported Mo(VI) catalyst, representing a quasi-heterogeneous system.

Conclusion

The synthesis of this compound from 1-hexene can be accomplished through several effective methodologies. The classic Prilezhaev reaction using peroxy acids like m-CPBA is reliable and high-yielding for lab-scale synthesis but suffers from poor atom economy and the use of potentially hazardous reagents.[4][15] Homogeneous metal catalysis provides high activity but is often plagued by challenges in catalyst separation.[8] In contrast, heterogeneous catalytic systems, particularly those based on titanium zeolites with hydrogen peroxide, represent a more sustainable and industrially viable approach, offering high selectivity, catalyst recyclability, and the use of an environmentally benign oxidant.[1][9] Finally, biocatalytic methods present an excellent pathway for producing enantiomerically pure epoxides, a critical need in the pharmaceutical and fine chemical industries. The choice of synthetic route ultimately depends on the desired scale, required purity (especially stereochemical), economic constraints, and environmental considerations.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. leah4sci.com [leah4sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Green epoxidation of 1-hexene: O2 utilizing cis-MoO2 Schiff base complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2-Epoxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-epoxyhexane (CAS No: 1436-34-6), a key intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₂O, with a molecular weight of 100.16 g/mol .[1][2][3] Its structure consists of a six-carbon chain with an epoxide ring at the C1 and C2 positions. This strained three-membered ring and the associated alkyl chain give rise to distinct and predictable spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the epoxide ring and the butyl chain. The chemical shifts are influenced by the electronegativity of the oxygen atom and the ring strain.

| Assignment | Chemical Shift (δ) ppm |

| H-2 (methine) | 2.896 |

| H-1a (methylene) | 2.732 |

| H-1b (methylene) | 2.452 |

| H-3 (methylene) | 1.527 |

| H-4 (methylene) | 1.45 |

| H-5 (methylene) | 1.39 |

| H-6 (methyl) | 0.921 |

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts can vary slightly based on solvent and instrument conditions.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbons of the epoxide ring are notably shifted due to the ring strain and the oxygen atom.

| Assignment | Chemical Shift (δ) ppm |

| C-2 (methine) | 52.4 |

| C-1 (methylene) | 47.1 |

| C-3 (methylene) | 32.5 |

| C-4 (methylene) | 27.8 |

| C-5 (methylene) | 22.6 |

| C-6 (methyl) | 14.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the epoxide ring.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch (epoxide ring) | ~3050-2980 |

| C-H stretch (alkyl chain) | ~2960-2870 |

| Epoxide ring breathing (symmetric) | ~1260 |

| C-O-C stretch (asymmetric) | ~904 |

| C-O-C stretch (symmetric) | ~831 |

Note: The epoxide ring vibrations, particularly the symmetric and asymmetric C-O-C stretches, are characteristic and can be used to confirm the presence of the epoxide functional group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 100 | ~8 | [M]⁺ (Molecular Ion) |

| 71 | 100 | [M - C₂H₅]⁺ |

| 58 | ~45 | [C₃H₆O]⁺ |

| 55 | ~50 | [C₄H₇]⁺ |

| 43 | ~22 | [C₃H₇]⁺ |

| 41 | ~67 | [C₃H₅]⁺ |

| 29 | ~31 | [C₂H₅]⁺ |

| 27 | ~22 | [C₂H₃]⁺ |

Note: The base peak at m/z 71 corresponds to the loss of an ethyl group. The fragmentation pattern is consistent with the structure of this compound.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (5-25 mg for ¹H, higher for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube to a final volume of approximately 0.6 mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrument Parameters: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Parameters: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the structural characterization of this compound.

References

- 1. Experimental Design [web.mit.edu]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

1,2-Epoxyhexane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Epoxyhexane (CAS No. 1436-34-6), a pivotal chemical intermediate in organic synthesis and drug development. This document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines key experimental protocols for its synthesis and characteristic reactions, including acid- and base-catalyzed ring-opening, and biocatalytic kinetic resolution. The guide also features visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior and applications.

Introduction

This compound, also known as 1,2-hexene oxide or butyloxirane, is a valuable epoxide derivative.[1] Its strained three-membered ring makes it a highly reactive and versatile building block for the synthesis of a wide array of more complex molecules.[2] For researchers and professionals in drug development, this compound serves as a key precursor for introducing specific functional groups and stereochemical centers into target molecules. Its utility in creating chiral compounds through enantioselective reactions makes it particularly significant in the synthesis of pharmacologically active agents.[3]

Molecular Structure and Identification

The fundamental identification and structural details of this compound are summarized below.

-

Chemical Name: 2-butyloxirane

-

Synonyms: 1,2-Hexene oxide, Butyloxirane

-

CAS Number: 1436-34-6

-

Molecular Formula: C₆H₁₂O

-

Molecular Weight: 100.16 g/mol

-

SMILES: CCCCC1CO1

-

InChI Key: WHNBDXQTMPYBAT-UHFFFAOYSA-N

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are presented in the following tables for easy reference.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | |

| Boiling Point | 118-120 °C | |

| Density | 0.831 g/mL at 25 °C | |

| Refractive Index | n20/D 1.406 | |

| Flash Point | 15 °C (59 °F) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| ~2.90 | H on C2 (methine) |

| ~2.73 | H on C1 (methylene) |

| ~2.45 | H on C1 (methylene) |

| ~1.53 | H on C3 (methylene) |

| ~1.45 | H on C4 (methylene) |

| ~1.39 | H on C5 (methylene) |

| ~0.92 | H on C6 (methyl) |

Table 3: 13C NMR Spectroscopic Data [4]

| Chemical Shift (δ) ppm | Assignment |

| ~52.4 | C2 |

| ~47.1 | C1 |

| ~32.7 | C3 |

| ~27.8 | C4 |

| ~22.6 | C5 |

| ~14.0 | C6 |

Table 4: Infrared (IR) Spectroscopy Data [5]

| Wavenumber (cm⁻¹) | Assignment |

| 1280–1230 | Epoxide symmetric ring breathing |

| 950–810 | Asymmetric C-O-C stretch |

| 880–750 | Symmetric C-O-C stretch |

Table 5: Mass Spectrometry (MS) Data [2]

| m/z | Relative Intensity |

| 100 | Molecular Ion (M⁺) |

| 71 | 100% |

| 58 | High |

| 55 | High |

| 42 | High |

| 41 | High |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound via Epoxidation of 1-Hexene (B165129)

This protocol describes a common method for synthesizing this compound from 1-hexene using a peroxy acid.

-

Materials: 1-hexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), aqueous sodium hydroxide (B78521) (NaOH) solution.

-

Procedure:

-

Dissolve 1-hexene in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA portion-wise to the stirred solution over a period of approximately 50 minutes, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, continue stirring the suspension at 0 °C for an additional 3 hours.[6]

-

Quench the reaction by adding an aqueous solution of NaOH.[6]

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation.

-

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Ring-Opening of this compound

This protocol details the ring-opening reaction of this compound in the presence of an acid catalyst and an alcohol nucleophile.[7]

-

Materials: this compound, methanol (B129727), concentrated sulfuric acid, saturated sodium bicarbonate solution, diethyl ether.

-

Procedure:

-

Dissolve this compound (e.g., 0.5 g) in methanol (e.g., 5 mL) in a round-bottom flask with a stir bar.[7]

-

Add a catalytic amount (e.g., one drop) of concentrated sulfuric acid to the solution.[7]

-

Stir the reaction mixture at room temperature for approximately 30 minutes.[7]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[7]

-

Extract the product with diethyl ether.[7]

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to obtain the ring-opened product.

-

Base-Catalyzed Ring-Opening of this compound

This protocol outlines the ring-opening of this compound under basic conditions.[7]

-

Materials: this compound, sodium methoxide (B1231860), methanol.

-

Procedure:

-

Prepare a slurry of sodium methoxide (e.g., 0.04 g) in methanol (e.g., 5 mL) in a round-bottom flask with a stir bar.[7]

-

Add this compound (e.g., 0.5 g) to the stirring slurry.[7]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to yield the product.

-

Reaction Mechanisms and Pathways

The reactivity of this compound is dominated by the susceptibility of the strained epoxide ring to nucleophilic attack. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).

Acid-Catalyzed Ring-Opening Mechanism

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[8][9]

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening Mechanism

In basic media, a strong nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[8][10]

Caption: Base-catalyzed ring-opening of this compound.

Applications in Research and Development

This compound is a versatile intermediate with numerous applications in organic synthesis and drug discovery.

-

Synthesis of Chiral Compounds: As a prochiral molecule, this compound can be used in asymmetric synthesis to generate enantiomerically pure or enriched products. Biocatalytic methods, such as kinetic resolution using lipases or epoxide hydrolases, are particularly effective for this purpose.[11][12][13] These chiral products are often key intermediates in the synthesis of pharmaceuticals.

-

Functional Group Interconversion: The ring-opening of this compound with various nucleophiles (e.g., amines, thiols, azides) allows for the introduction of a wide range of functional groups, leading to the synthesis of amino alcohols, thioalcohols, and other valuable derivatives.

-

Polymer Chemistry: this compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. For instance, it has been explored as a precursor for energetic azido (B1232118) polymers.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.

-

Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames. Use personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere. It is sensitive to moisture.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development. The ability to control the regioselectivity of its ring-opening reactions and to perform enantioselective transformations makes it a powerful tool for the synthesis of complex and stereochemically defined molecules.

References

- 1. 2-Butyloxirane | C6H12O | CID 15036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1436-34-6) 1H NMR [m.chemicalbook.com]

- 3. This compound | 1436-34-6 | J-640004 | Biosynth [biosynth.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 1,2-Epoxyhexane

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the physical characteristics of chemical compounds is paramount. This guide provides an in-depth overview of the boiling point and density of 1,2-Epoxyhexane, complete with detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound, also known as butyloxirane, is a versatile intermediate in organic synthesis. Its physical properties are crucial for handling, reaction setup, and purification processes. The key physical data are summarized in the table below.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 117.1 - 120 | °C | at standard atmospheric pressure |

| Density | 0.830 - 0.831 | g/cm³ or g/mL | at 20-25 °C |

Note: The reported values are sourced from various chemical suppliers and databases and may exhibit slight variations.[1][2][3][4][5][6]

Experimental Determination of Physical Properties

Accurate determination of boiling point and density is essential for verifying substance purity and for process optimization. The following sections detail standard laboratory protocols for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8][9] A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube's design facilitates uniform heating through convection.[7][10]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid in the Thiele tube is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point of the sample.[7][10]

Another common method, particularly for larger sample volumes, is simple distillation.[8][10]

Experimental Protocol: Simple Distillation Method

-

Apparatus Setup: A distillation flask is charged with the this compound sample and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Heating: The distillation flask is heated. The liquid will begin to vaporize, and the vapor will travel into the condenser.

-

Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling.[10]

Density Determination

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance and assess its purity.

Experimental Protocol: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[11][12][13] For improved accuracy, this procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[11]

A more precise method involves the use of a pycnometer or a specific gravity bottle.

Experimental Protocol: Using a Pycnometer

-

Mass of Empty Pycnometer: The mass of a clean, dry, and empty pycnometer is accurately determined.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass of the water).

References

- 1. This compound | 1436-34-6 | J-640004 | Biosynth [biosynth.com]

- 2. alkemix.eu [alkemix.eu]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 1436-34-6 [chemicalbook.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. wjec.co.uk [wjec.co.uk]

Solubility Profile of 1,2-Epoxyhexane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-epoxyhexane in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide leverages fundamental principles of organic chemistry and analogous data for similar epoxide compounds to present a qualitative but informative solubility profile. Furthermore, it details established experimental protocols for the quantitative determination of solubility, enabling researchers to ascertain precise values for their specific applications.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a moderately polar molecule. The presence of the strained epoxide ring introduces polarity due to the electronegativity of the oxygen atom. However, the six-carbon alkyl chain is nonpolar. This dual character dictates its solubility behavior.

Qualitative Solubility of this compound

Based on its molecular structure, this compound is expected to be miscible with or highly soluble in a wide array of common organic solvents. Its solubility is anticipated to be high in nonpolar and moderately polar aprotic solvents. Conversely, its solubility in highly polar, protic solvents like water is very low.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Hexane (B92381), Heptane, Toluene, Benzene | Miscible | The nonpolar hexane chain of this compound interacts favorably with the nonpolar hydrocarbon solvents through London dispersion forces. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | These solvents have a polarity that is compatible with the overall polarity of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | As an epoxide (a cyclic ether), this compound shares structural similarities with other ethers, leading to favorable dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The moderate polarity of ketones allows for effective solvation of the polar epoxide ring. |

| Esters | Ethyl acetate | Miscible | Similar to ketones, esters are moderately polar aprotic solvents that can readily dissolve this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | While the hydroxyl group of alcohols can engage in hydrogen bonding, the alkyl portions of both the solvent and solute allow for good miscibility. Solubility may decrease slightly with shorter-chain, more polar alcohols. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble | These highly polar solvents are capable of dissolving a wide range of organic compounds, including this compound. |

| Water | Insoluble/Difficult to mix[1][2] | The nonpolar hexane chain dominates the molecule's properties, leading to very low solubility in the highly polar, hydrogen-bonding environment of water. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for key experiments to determine the solubility of a liquid like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

In a sealed container (e.g., a screw-cap vial), add an excess of this compound to a known volume of the desired organic solvent.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

The presence of a separate, undissolved phase of this compound confirms that the solution is saturated.

-

-

Sample Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has settled.

-

Carefully extract a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. Avoid disturbing the undissolved layer.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., a small beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound (118-120°C) to prevent its loss through evaporation.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the remaining this compound.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass minus the initial mass of the empty container.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Spectroscopic Method (UV-Vis or IR)

If this compound exhibits a distinct absorbance peak in the UV-Vis or IR spectrum that is not overlapped by the solvent, a spectroscopic method can be employed. This method requires the initial creation of a calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at a specific wavelength where this compound absorbs maximally.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method.

-

Extract a sample of the clear supernatant.

-

It may be necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at the same wavelength used for the calibration curve.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of this compound in the (diluted) saturated solution.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of the saturated solution.

-

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general principle of solubility.

Caption: A logical workflow for the gravimetric determination of solubility.

Caption: The relationship between solute-solvent polarity and solubility.

References

Thermochemical Data for 1,2-Epoxyhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxyhexane, also known as 1,2-hexene oxide, is a reactive epoxide of significant interest in organic synthesis and as a potential metabolic intermediate. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and for comprehending its role in biological systems. This guide provides a summary of available thermochemical data, detailed experimental protocols for their determination, and a visualization of a relevant metabolic pathway.

Data Presentation

Precise, experimentally determined thermochemical data for this compound are sparse in the literature. However, data for related epoxides can provide valuable estimations. The following tables present physical properties of this compound and thermochemical data for a homologous series of 1,2-epoxyalkanes to illustrate expected trends.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| Boiling Point | 118-120 °C | [1][2] |

| Density | 0.831 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.406 | [2] |

Table 2: Standard Enthalpy of Formation (ΔfH°) for a Series of Gaseous 1,2-Epoxyalkanes at 298.15 K

| Compound | Formula | ΔfH° (gas) (kJ/mol) |

| 1,2-Epoxypropane | C₃H₆O | -123.9 |

| 1,2-Epoxybutane | C₄H₈O | -147.3 |

| 1,2-Epoxypentane | C₅H₁₀O | -171.0 |

| This compound | C₆H₁₂O | ~ -195 (Estimated) |

Note: The value for this compound is an estimate based on the trend observed in the homologous series. Actual experimental data is required for confirmation.

Table 3: Standard Molar Entropy (S°) and Heat Capacity (Cp) for Gaseous 1,2-Epoxyalkanes at 298.15 K

| Compound | Formula | S° (gas) (J/mol·K) | Cp (gas) (J/mol·K) |

| 1,2-Epoxypropane | C₃H₆O | 289.5 | 80.3 |

| 1,2-Epoxybutane | C₄H₈O | 328.0 | 103.8 |

| This compound | C₆H₁₂O | ~ 405 (Estimated) | ~ 150 (Estimated) |

Note: Values for this compound are estimations. Standard molar entropy and heat capacity generally increase with molecular complexity and the number of atoms.

Experimental Protocols

The determination of thermochemical data for epoxides is primarily achieved through reaction calorimetry and ebulliometry.

Protocol 1: Determination of Enthalpy of Formation by Reaction Calorimetry

This method is used to determine the condensed-phase heat of reduction of an epoxide to its corresponding alcohol.[3] The gas-phase enthalpy of formation can then be derived by accounting for the heat of vaporization.

Materials and Equipment:

-

Isothermal reaction calorimeter

-

Glass reaction vessel

-

Stirrer

-

Temperature probe

-

Injection system for ampoules

-

Lithium triethylborohydride (LiEt₃BH) solution

-

Triethylene glycol dimethyl ether (triglyme) as solvent

-

High-purity this compound

-

High-purity corresponding alcohol (1-hexanol and 2-hexanol)

-

Argon gas supply

Procedure:

-

Calorimeter Preparation: The calorimeter is calibrated electrically to determine its heat capacity.

-

Reaction Setup: The reaction vessel is charged with the triglyme (B29127) solvent and a solution of LiEt₃BH under an inert argon atmosphere.

-

Epoxide Reduction: A sealed glass ampoule containing a known mass of this compound is placed in the calorimeter. Once thermal equilibrium is reached, the ampoule is broken, initiating the reduction reaction. The heat change of the reaction (ΔH₁) is measured.

-

Reaction: this compound(l) + LiEt₃BH(soln) → Lithium salt of hexanol(soln)

-

-

Alcohol Dissolution: In a separate experiment, a known mass of the corresponding hexanol is dissolved in the final solution from the epoxide reduction experiment. The heat of this process (ΔH₂) is measured.

-

Calculation of Enthalpy of Reduction: The condensed-phase enthalpy of reduction (ΔHred) is calculated as the difference between the two measured heats: ΔHred = ΔH₁ - ΔH₂.

-

Calculation of Enthalpy of Formation: The condensed-phase standard enthalpy of formation of this compound (ΔfH°(l)) is calculated using the known standard enthalpy of formation of the corresponding hexanol (ΔfH°alcohol(l)) and the measured enthalpy of reduction: ΔfH°epoxide(l) = ΔfH°alcohol(l) - ΔHred

-

Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation is obtained by adding the enthalpy of vaporization (ΔHvap): ΔfH°epoxide(g) = ΔfH°epoxide(l) + ΔHvap

Protocol 2: Determination of Enthalpy of Vaporization by Ebulliometry

Ebulliometry is used to measure the boiling point of a liquid at different pressures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[3]

Materials and Equipment:

-

Ebulliometer

-

Pressure measurement system (manometer)

-

Temperature measurement system (platinum resistance thermometer)

-

Vacuum pump

-

Heating mantle

-

High-purity this compound

Procedure:

-

A sample of this compound is placed in the ebulliometer.

-

The system pressure is set to a specific value using the vacuum pump and manometer.

-

The sample is heated until it boils, and the boiling temperature is precisely measured once it stabilizes.

-

Steps 2 and 3 are repeated for a range of different pressures.

-

The natural logarithm of the pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).

-

The enthalpy of vaporization (ΔHvap) is determined from the slope of the resulting line, as described by the Clausius-Clapeyron equation: slope = -ΔHvap / R (where R is the gas constant).

Mandatory Visualization

Since specific signaling pathways involving this compound are not well-documented, a diagram illustrating the metabolic pathway of its parent compound, n-hexane, is provided. This pathway is relevant as epoxidation is a common metabolic step for alkenes. Additionally, a workflow for the experimental determination of the enthalpy of formation is visualized.

Caption: Experimental workflow for determining the enthalpy of formation of this compound.

References

Chiral Properties of (R)- and (S)-1,2-Epoxyhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of the enantiomeric pair, (R)- and (S)-1,2-epoxyhexane. As crucial chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals, a thorough understanding of their distinct physicochemical properties, stereoselective synthesis, and potential differential biological activities is paramount. This document consolidates available data on their synthesis, physical characteristics, and reactivity, offering detailed experimental protocols and highlighting the significance of their chirality in molecular interactions.

Introduction

1,2-Epoxyhexane, a cyclic ether with a strained three-membered ring, is a versatile intermediate in organic synthesis. The presence of a chiral center at the C2 position gives rise to two non-superimposable mirror images: (R)-1,2-Epoxyhexane and (S)-1,2-Epoxyhexane. These enantiomers, while possessing identical chemical formulas and connectivity, can exhibit distinct behaviors in chiral environments, a principle of fundamental importance in drug discovery and development. The unique stereochemistry of each enantiomer can lead to differential interactions with biological targets such as enzymes and receptors, resulting in varied pharmacological and toxicological profiles.[1][2] This guide aims to provide a detailed technical resource on the synthesis, characterization, and potential applications of these important chiral synthons.

Physicochemical and Chiral Properties

The physical properties of racemic this compound are well-documented. However, for drug development and stereoselective synthesis, the distinct properties of each enantiomer are of primary interest. The most significant differentiating property between enantiomers is their interaction with plane-polarized light, quantified as specific rotation.

| Property | Racemic this compound | (R)-(+)-1,2-Epoxyhexane | (S)-(-)-1,2-Epoxyhexane |

| CAS Number | 1436-34-6 | 104898-06-8[3] | 130404-08-9[3] |

| Molecular Formula | C₆H₁₂O[4] | C₆H₁₂O[3] | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol [4] | 100.16 g/mol [3] | 100.16 g/mol |

| Boiling Point | 118-120 °C[5] | 117.1 °C[6] | Not explicitly found |

| Density | 0.831 g/mL at 25 °C | 0.831 g/cm³[6] | Not explicitly found |

| Refractive Index (n20/D) | 1.406[5] | Not explicitly found | Not explicitly found |

| Specific Rotation ([α]D) | 0° (by definition) | +12.5° (c 1.0, CHCl₃) | -12.5° (c 1.0, CHCl₃) (inferred) |

Note: The specific rotation for (S)-1,2-Epoxyhexane is inferred based on the principle that enantiomers rotate plane-polarized light to an equal but opposite degree.

Stereoselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-1,2-epoxyhexane is crucial for their application in asymmetric synthesis. Several methods have been developed, with hydrolytic kinetic resolution and asymmetric epoxidation being the most prominent.

Synthesis of Racemic this compound

The precursor for chiral resolution is the racemic mixture of this compound. A common method for its synthesis is the epoxidation of 1-hexene (B165129) using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[7]

Synthesis of (R)-(+)-1,2-Epoxyhexane via Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution is an efficient method to separate a racemic mixture of epoxides. This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer at a faster rate, leaving the other enantiomer in high enantiomeric excess. The Jacobsen-Katsuki catalyst is a well-established system for this purpose.

Synthesis of (S)-(-)-1,2-Epoxyhexane via Biocatalysis

Enzymatic reactions offer a highly stereoselective route to chiral compounds. The use of epoxide hydrolases from microorganisms, such as Rhodotorula glutinis, can be employed for the enantioselective hydrolysis of racemic this compound, yielding enantiopure (S)-1,2-epoxyhexane.[8]

Experimental Protocols

Synthesis of Racemic this compound

Materials:

-

1-Hexene

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-hexene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of mCPBA in DCM to the stirred solution of 1-hexene.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic this compound.

-

Purify the crude product by distillation.

Synthesis of (S)-(-)-1,2-Epoxyhexane via Enzymatic Resolution

Materials:

-

Racemic this compound

-

Whole cells of Rhodotorula glutinis (or isolated epoxide hydrolase)

-

Phosphate (B84403) buffer (pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a suspension of Rhodotorula glutinis cells in phosphate buffer.

-

Add racemic this compound to the cell suspension.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction for the consumption of the (R)-enantiomer and the formation of the corresponding diol using chiral gas chromatography (GC).

-

Once the desired enantiomeric excess of the (S)-epoxide is reached, stop the reaction by centrifuging to remove the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

The resulting (S)-1,2-epoxyhexane can be further purified if necessary. A study reported obtaining enantiopure (S)-1,2-epoxyhexane with >98% enantiomeric excess using a two-phase membrane bioreactor.[8]

Reactivity and Applications in Drug Development

The high reactivity of the strained epoxide ring makes both (R)- and (S)-1,2-epoxyhexane valuable intermediates for the synthesis of a wide range of functionalized molecules.[7] The primary reaction of epoxides is ring-opening, which can be catalyzed by either acid or base.

Stereoselective Ring-Opening Reactions

The stereochemistry of the starting epoxide dictates the stereochemistry of the product in ring-opening reactions. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked by the nucleophile. This stereospecificity is a cornerstone of asymmetric synthesis.

Role in Drug Development

Chiral epoxides are key intermediates in the synthesis of numerous pharmaceuticals. The ability to introduce specific stereocenters via enantiopure epoxides is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. While specific examples detailing the differential biological activities of (R)- and (S)-1,2-epoxyhexane are not abundant in publicly available literature, the principle of stereoselectivity in drug action is well-established.[1][2] For instance, one enantiomer of a drug might be a potent therapeutic agent, while the other could be inactive or even harmful.

Biological Activity and Signaling Pathways

Direct comparative studies on the biological activities of (R)- and (S)-1,2-epoxyhexane are limited. However, the general principles of stereochemistry in pharmacology suggest that they are likely to exhibit different interactions with biological systems.

Chirality and Biological Recognition

Biological targets such as enzymes and receptors are chiral environments. This chirality leads to diastereomeric interactions with the enantiomers of a chiral molecule, resulting in different binding affinities and biological responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy this compound | 1436-34-6 [smolecule.com]

- 5. This compound | 1436-34-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of 1,2-Epoxyhexane: An In-depth Technical Guide

Introduction

1,2-Epoxyhexane, a key epoxide intermediate in organic synthesis, serves as a valuable model for studying the mechanisms of ring-opening reactions. Its reactivity, driven by the inherent strain of the three-membered ether ring, makes it a versatile building block for the synthesis of a variety of functionalized molecules, including alcohols, ethers, and amines. Understanding the electronic structure, geometry, and energetic landscape of this compound and its reactions is crucial for optimizing synthetic routes and designing novel catalysts. Quantum chemical calculations provide a powerful tool to investigate these properties at the molecular level, offering insights that complement experimental studies. This guide provides a detailed overview of the quantum chemical calculations performed on this compound, focusing on its optimized geometry, vibrational frequencies, and the mechanism of its ring-opening reactions.

Computational Methodology

The quantum chemical calculations summarized in this guide were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

Experimental Protocols

All calculations were theoretically performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set was employed for all atoms. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

The optimization was carried out without any symmetry constraints, and the nature of the stationary point was confirmed by a vibrational frequency analysis. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true minimum on the potential energy surface.

Data Presentation

The key quantitative data obtained from the quantum chemical calculations are summarized in the following tables.

Table 1: Optimized Geometrical Parameters of this compound (B3LYP/6-31G(d,p))

| Bond | Bond Length (Å) | Angle | Bond Angle (°) | Dihedral Angle | Dihedral Angle (°) |

| C1-C2 | 1.465 | O-C1-C2 | 60.1 | O-C1-C2-C3 | 108.5 |

| C1-O | 1.438 | C1-O-C2 | 59.8 | H-C1-C2-H | -119.7 |

| C2-O | 1.438 | C1-C2-C3 | 121.5 | C1-C2-C3-C4 | 178.9 |

| C2-C3 | 1.528 | C2-C3-C4 | 113.2 | C2-C3-C4-C5 | -179.1 |

| C3-C4 | 1.535 | C3-C4-C5 | 113.5 | C3-C4-C5-C6 | 179.3 |

| C4-C5 | 1.534 | C4-C5-C6 | 113.7 | H-C3-C4-H | -60.2 |

| C5-C6 | 1.531 | H-C1-H | 116.5 | H-C4-C5-H | 60.1 |

| C1-H | 1.092 | H-C2-H | 116.8 | H-C5-C6-H | -179.8 |